molecular formula C19H24N4O3 B10966637 N-(2,5-dimethoxyphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide

N-(2,5-dimethoxyphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B10966637
M. Wt: 356.4 g/mol
InChI Key: RUPISQHPDUSEIE-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHOXYPHENYL)-4-(2-PYRIDINYLMETHYL)-1-PIPERAZINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring, a pyridine moiety, and methoxy groups attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-4-(2-PYRIDINYLMETHYL)-1-PIPERAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,5-dimethoxybenzaldehyde with 2-pyridinemethanol to form an intermediate, which is then reacted with piperazine and a suitable carboxylating agent to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of N-(2,5-DIMETHOXYPHENYL)-4-(2-PYRIDINYLMETHYL)-1-PIPERAZINECARBOXAMIDE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-4-(2-PYRIDINYLMETHYL)-1-PIPERAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 2,5-dimethoxybenzoic acid, while reduction of the pyridine ring can produce 4-(2-pyridylmethyl)piperidine derivatives.

Scientific Research Applications

N-(2,5-DIMETHOXYPHENYL)-4-(2-PYRIDINYLMETHYL)-1-PIPERAZINECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-4-(2-PYRIDINYLMETHYL)-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,5-DIMETHOXYPHENYL)-4-(2-PYRIDINYLMETHYL)-1-PIPERAZINECARBOXAMIDE include:

  • N-(2,5-DIMETHOXYPHENYL)-4-(2-PYRIDINYLMETHYL)-1-PIPERAZINECARBOXYLIC ACID
  • N-(2,5-DIMETHOXYPHENYL)-4-(2-PYRIDINYLMETHYL)-1-PIPERAZINECARBONYL CHLORIDE

Uniqueness

What sets N-(2,5-DIMETHOXYPHENYL)-4-(2-PYRIDINYLMETHYL)-1-PIPERAZINECARBOXAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide

InChI

InChI=1S/C19H24N4O3/c1-25-16-6-7-18(26-2)17(13-16)21-19(24)23-11-9-22(10-12-23)14-15-5-3-4-8-20-15/h3-8,13H,9-12,14H2,1-2H3,(H,21,24)

InChI Key

RUPISQHPDUSEIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)CC3=CC=CC=N3

Origin of Product

United States

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